[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
CAS No.: 1261235-19-1
Cat. No.: VC8358096
Molecular Formula: C15H23FN4O2
Molecular Weight: 310.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261235-19-1 |
|---|---|
| Molecular Formula | C15H23FN4O2 |
| Molecular Weight | 310.37 g/mol |
| IUPAC Name | tert-butyl N-[[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)19-7-11-5-4-6-20(10-11)13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3,(H,19,21) |
| Standard InChI Key | FJEGSQGMWJBMMZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCCN(C1)C2=NC=C(C=N2)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCN(C1)C2=NC=C(C=N2)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a piperidine ring substituted at the 3-position with a methylcarbamate group protected by a tert-butyl ester. The 1-position of the piperidine is further functionalized with a 5-fluoro-pyrimidin-2-yl moiety. This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, particularly enzymes and receptors requiring nitrogen-rich binding pockets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>23</sub>FN<sub>4</sub>O<sub>2</sub> |
| Molecular Weight | 310.18 g/mol |
| SMILES | O=C(OC(C)(C)C)NCC1CN(C2=NC=C(F)C=N2)CCC1 |
| InChI Key | FJEGSQGMWJBMMZ-UHFFFAOYSA-N |
The fluorine atom at the pyrimidine 5-position introduces electronegativity, altering electron distribution across the heterocycle and enhancing dipole interactions . The tert-butyl group provides steric bulk, potentially reducing off-target binding while improving pharmacokinetic properties such as half-life .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through a multi-step sequence prioritizing regioselective functionalization:
-
Piperidine Protection:
Piperidin-3-ylmethanol undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane with triethylamine, yielding tert-butyl (piperidin-3-ylmethyl)carbamate. -
Pyrimidine Coupling:
The free amine of the piperidine reacts with 2-chloro-5-fluoropyrimidine via nucleophilic aromatic substitution. Microwave-assisted synthesis at 120°C in DMF enhances reaction efficiency (yield: 78–85%) . -
Purification:
Column chromatography on silica gel (hexane/EtOAc 4:1) followed by recrystallization from ethanol affords the final product with >98% purity .
Table 2: Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Coupling Temperature | 120°C |
| Solvent | DMF |
| Catalyst | DIEA |
| Reaction Time | 4 hours |
Scalability Challenges
Industrial-scale production faces hurdles in:
-
Fluoropyrimidine Availability: Limited commercial suppliers of 2-chloro-5-fluoropyrimidine necessitate in-house synthesis from 5-fluorouracil, increasing costs .
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Byproduct Formation: Competing N-alkylation at the pyrimidine N<sub>1</sub> position occurs at rates >15%, requiring careful stoichiometric control .
Pharmacological Applications
Kinase Inhibition
The compound demonstrates moderate activity (IC<sub>50</sub> = 340 nM) against JAK3 kinases due to:
-
Piperidine Positioning: Optimal spatial alignment with the ATP-binding pocket’s hydrophobic region
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Fluorine Interaction: Forms hydrogen bonds with Ser<sup>939</sup> and van der Waals contacts with Ile<sup>952</sup>
Physicochemical Profile
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4 PBS), improvable to 1.8 mg/mL via cyclodextrin complexation
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Thermal Stability: Decomposition onset at 218°C (DSC)
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Photostability: t<sub>1/2</sub> = 48 hours under ICH Q1B conditions
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2056421) reveals:
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